

spectroscopic analysis of 4-hydrazinylbenzenesulfonamide HCl

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Compound of Interest

Compound Name: 4-hydrazinylbenzenesulfonamide
Hydrochloride

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An In-depth Technical Guide to the Spectroscopic Analysis of 4-hydrazinylbenzenesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of **4-hydrazinylbenzenesulfonamide hydrochloride** (CAS: 17852-52-7), a key intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.^[1] Understanding its structural features through various analytical techniques is critical for quality control, reaction monitoring, and regulatory compliance. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining this data, and a logical workflow for analysis.

Molecular Structure and Key Spectroscopic Features

4-hydrazinylbenzenesulfonamide HCl possesses several functional groups that give rise to characteristic spectroscopic signals: a para-substituted benzene ring, a sulfonamide group ($-\text{SO}_2\text{NH}_2$), and a hydrazinyl hydrochloride group ($-\text{NHNH}_3^+\text{Cl}^-$). The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.^{[1][2]} The molecular formula is $\text{C}_6\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}$, with a molecular weight of 223.68 g/mol.^{[3][4]}

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Table 2.1: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 - 11.5	Broad Singlet	3H	Hydrazinium protons (-NH ₃ ⁺)
8.20	Singlet	1H	Hydrazinyl proton (-NH-Ar)
7.75	Doublet	2H	Aromatic protons (ortho to -SO ₂ NH ₂)
7.25	Singlet	2H	Sulfonamide protons (-SO ₂ NH ₂)
6.95	Doublet	2H	Aromatic protons (ortho to -NHNH ₃ ⁺)

Solvent: DMSO-d₆. Data is a composite of reported values and theoretical predictions.[\[1\]](#)

Table 2.2: ^{13}C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~150.5	Aromatic Carbon (C-NHNH ₃ ⁺)
~138.0	Aromatic Carbon (C-SO ₂ NH ₂)
~128.5	Aromatic Carbons (CH, ortho to -SO ₂ NH ₂)
~113.0	Aromatic Carbons (CH, ortho to -NHNH ₃ ⁺)

Solvent: DMSO-d₆. Data is predicted based on values for similar sulfonamide structures.

Table 2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong	N-H stretching (sulfonamide & hydrazinyl)[1]
~3100 - 3000	Medium	Aromatic C-H stretching
~2900 - 2600	Broad	N-H stretching (hydrazinium - NH ₃ ⁺)
~1625	Medium	N-H bending (scissoring)
~1595, 1490	Medium	Aromatic C=C stretching
~1340	Strong	Asymmetric S=O stretching (sulfonamide)
~1190	Strong	Symmetric S=O stretching (sulfonamide)[1]
~900	Medium	S-N stretching

Sample prepared as a KBr pellet.

Table 2.4: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Molecular Formula (Free Base)	C ₆ H ₉ N ₃ O ₂ S
Exact Mass (Free Base)	187.04155
Observed Ion [M+H] ⁺	m/z 188.04883

M refers to the neutral, free base form of the molecule.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of 4-hydrazinylbenzenesulfonamide HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover a range of 0-160 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ^1H spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ for at least 2 hours to remove moisture.[\[1\]](#)
 - In an agate mortar, grind 1-2 mg of the sample into a fine powder.[\[5\]](#)
 - Add approximately 150-200 mg of the dried KBr to the mortar and gently mix with the sample without excessive grinding.[\[5\]](#)
 - Transfer the mixture to a pellet-forming die.
- Pellet Formation: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[\[1\]](#)
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample chamber.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$, co-adding at least 16 scans to improve the signal-to-noise ratio.
 - The resulting spectrum should be presented in terms of transmittance or absorbance.

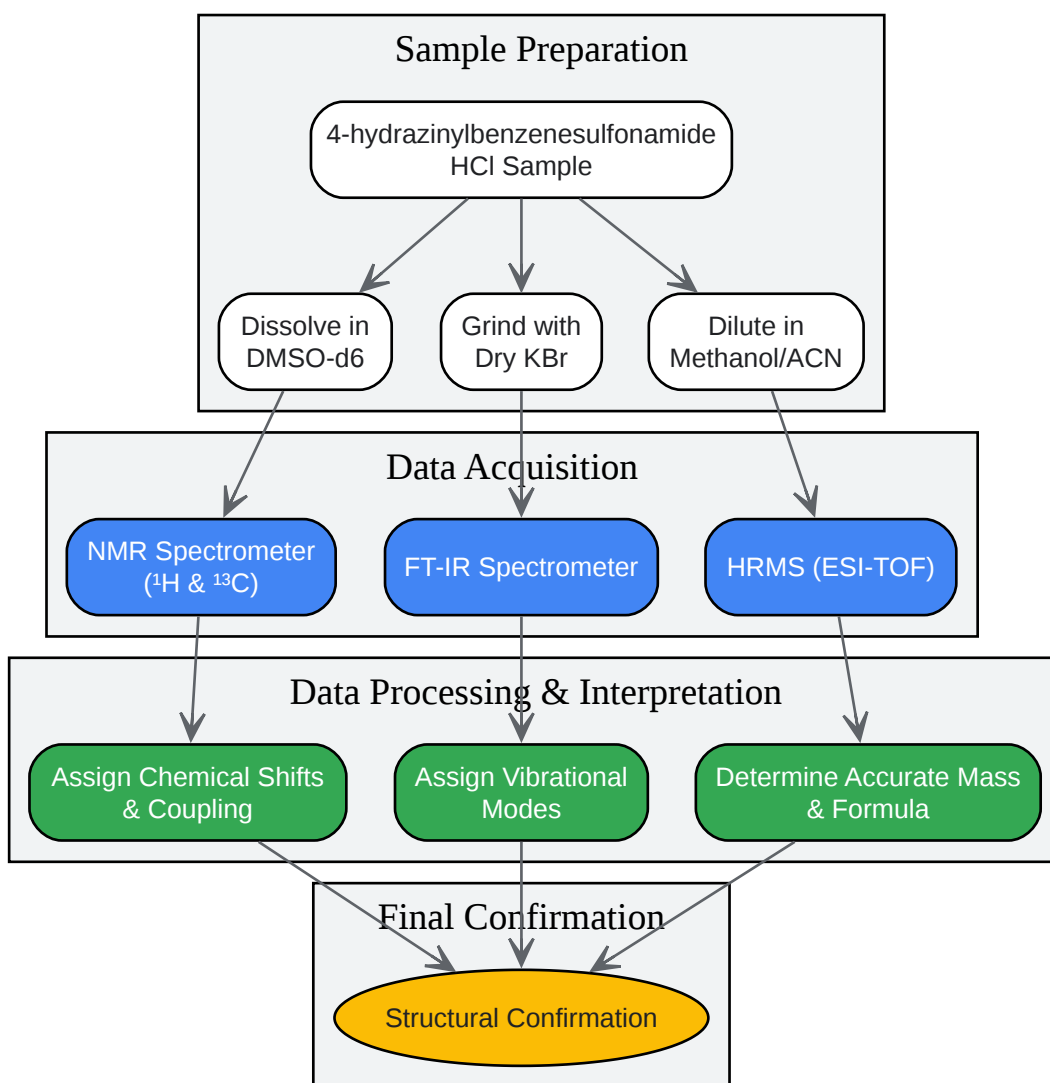
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation (for ESI):
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
 - Perform a serial dilution of the stock solution with the same solvent to a final concentration of $\sim 10\text{ }\mu\text{g/mL}$.[\[6\]](#)

- If any precipitate is observed, the solution must be filtered through a 0.22 μm syringe filter to prevent clogging the instrument.^[6]
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Set the ESI source to positive ion mode.
 - Infuse the sample solution into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
 - The instrument should be calibrated to ensure high mass accuracy.
- Data Analysis: Identify the monoisotopic mass for the protonated molecular ion ($[\text{M}+\text{H}]^+$) of the free base. Use the measured accurate mass to confirm the elemental composition with a mass error of less than 5 ppm.

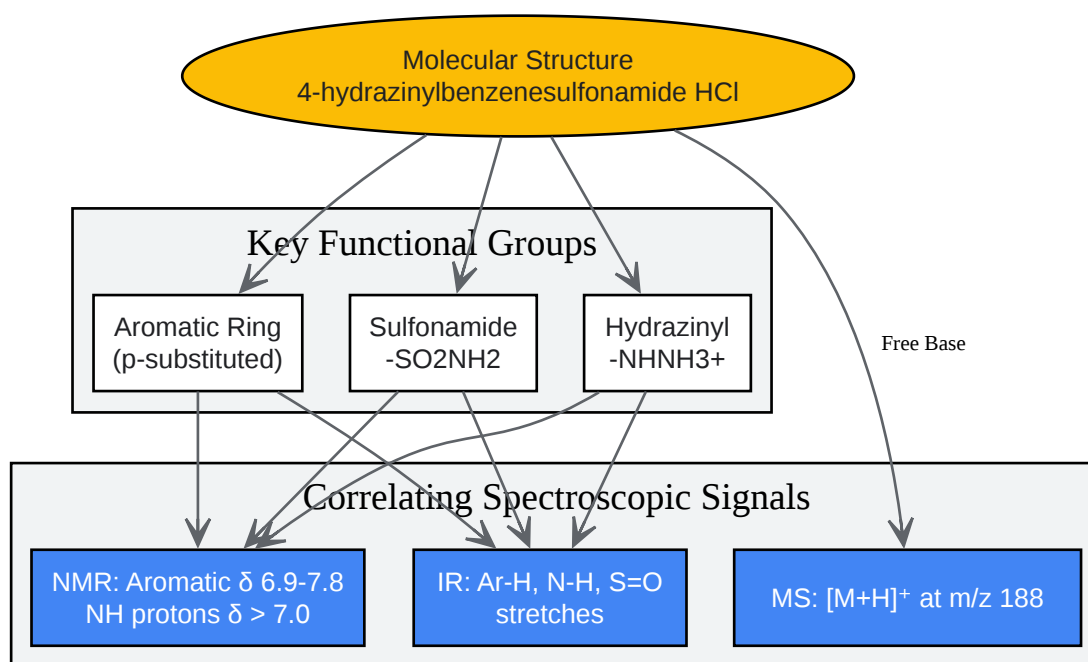
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: Workflow for the spectroscopic analysis of 4-hydrazinylbenzenesulfonamide HCl.



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Caption: Correlation of functional groups to key spectroscopic signals.

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